FMF-04-159-R

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

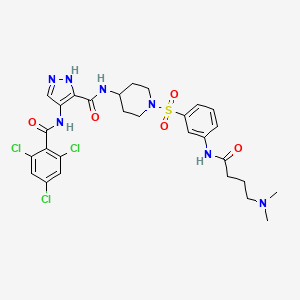

C28H32Cl3N7O5S |

|---|---|

Molekulargewicht |

685.0 g/mol |

IUPAC-Name |

N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C28H32Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3,5-6,13-16,18H,4,7-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40) |

InChI-Schlüssel |

CPSBAEQKXVXCRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Reversible Inhibitor for Interrogating the TAIRE Kinase Family

An In-depth Technical Guide on the Mechanism of Action of FMF-04-159-R

Introduction

This compound is a chemical probe used in biomedical research to investigate the function of the TAIRE family of cyclin-dependent kinases (CDKs), particularly CDK14 and CDK16. It is a potent, reversible inhibitor that serves as a crucial control compound for its covalent counterpart, FMF-04-159-2. Understanding the mechanism of action of this compound is essential for accurately interpreting experimental results related to the cellular roles of CDK14 and other TAIRE family members. This guide provides a comprehensive overview of the compound's mechanism, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK14 and CDK16. Its reversible nature means that it binds to the kinase's active site through non-covalent interactions, and its inhibitory effect can be reversed by washing the compound out of the experimental system.[1] This characteristic is in direct contrast to its analogue, FMF-04-159-2, which forms a covalent bond with a cysteine residue in the active site of CDK14, leading to irreversible inhibition.[1] Therefore, this compound is an indispensable tool for distinguishing the cellular effects of reversible versus covalent inhibition of its target kinases.

The primary targets of this compound are CDK14 and CDK16, both members of the TAIRE family of kinases, which also includes CDKs 15, 17, and 18.[1][2] The TAIRE family is a less-studied branch of the CDK family, and compounds like this compound are vital for elucidating their biological functions.[1][2] In addition to its primary targets, this compound also exhibits off-target activity against CDK2.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values vary depending on the assay format, which underscores the importance of considering the experimental context.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| CDK14 | Kinase Activity Assay | 139.1 | |

| CDK14 | NanoBRET Assay | 563 | [1] |

| CDK16 | Kinase Activity Assay | 5.9 | |

| CDK16 | Kinase Activity Assay | 6 | |

| CDK2 | NanoBRET Assay | 493 | [1] |

Signaling and Cellular Effects

This compound, through its inhibition of CDK14 and other kinases, has been shown to play a role in modulating cell cycle progression.[1] Its covalent counterpart, FMF-04-159-2, has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. While the effects of this compound alone on the cell cycle are primarily for comparative purposes, its ability to inhibit pan-TAIRE kinases and CDK2 suggests a potential role in influencing mitotic progression.[1]

Recent research has also implicated CDK14 as a potential therapeutic target in Parkinson's disease, where its inhibition may mitigate synucleinopathy.[3] The use of this compound and its covalent analog in such studies is crucial for validating the on-target effects of CDK14 inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

-

Methodology:

-

Recombinant human CDK14/CycY and CDK16/CycY enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis.

-

The fluorescence intensity of the phosphorylated substrate is measured to determine the extent of kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

NanoBRET™ Live-Cell Target Engagement Assay

-

Objective: To measure the binding affinity of this compound to its target kinases within living cells.

-

Methodology:

-

Human embryonic kidney (HEK293T) cells are co-transfected with plasmids encoding the target kinase (e.g., CDK14) fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

-

The transfected cells are plated and incubated to allow for protein expression.

-

This compound is added to the cells at various concentrations.

-

The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.

-

If the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a fluorescent signal.

-

This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

-

The BRET ratio is measured, and IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

-

Visualizations

References

FMF-04-159-R: A Technical Guide to a Reversible TAIRE Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-R is a potent, cell-permeable small molecule that functions as a reversible inhibitor of cyclin-dependent kinase 14 (CDK14) and CDK16, members of the TAIRE family of kinases. It serves as a crucial control compound for its covalent counterpart, FMF-04-159-2, enabling researchers to distinguish between reversible and irreversible inhibitory effects in cellular and biochemical assays. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a complex synthetic molecule with the chemical name N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide | [1] |

| Molecular Formula | C₂₈H₃₂Cl₃N₇O₅S | [1] |

| Molecular Weight | 685.02 g/mol | [1] |

| CAS Number | 2741262-15-5 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of the TAIRE family kinases, particularly CDK14 and CDK16.[1][2] Unlike its analog FMF-04-159-2, which forms a covalent bond with a cysteine residue in the ATP-binding pocket of CDK14, this compound acts as a reversible inhibitor.[3] This property is critical for its function as a negative control, as its inhibitory effects can be reversed upon washout of the compound.[1]

The primary targets of this compound are CDK14 and CDK16. It also exhibits binding to CDK2 at higher concentrations.[1] The TAIRE family of kinases, which also includes CDK17 and CDK18, are not well-characterized but have been implicated in cell cycle regulation and oncogenesis.[3][4] this compound, in conjunction with FMF-04-159-2, provides a valuable toolset for dissecting the specific roles of these kinases in cellular processes.[3]

Signaling Pathway Context

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FMF-04-159-R: A Reversible Inhibitor of CDK14 and CDK16

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-R is a potent and reversible small molecule inhibitor targeting Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16).[1][2] As members of the TAIRE kinase subfamily, CDK14 and CDK16 are implicated in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal functions. Their dysregulation has been linked to several cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and an exploration of the signaling pathways modulated by its target kinases. This document is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Introduction to this compound

This compound is a chemical probe that exhibits high affinity for CDK14 and CDK16.[1][2] It serves as a reversible control compound for the covalent inhibitor FMF-04-159-2, allowing for the dissection of reversible versus irreversible inhibitory effects on cellular processes.[3] The pyrazole-based scaffold of this compound is a common feature in many kinase inhibitors, and its specific substitutions confer its potency and selectivity profile.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| CDK16 | Kinase Activity Assay | 6 | [1] |

| CDK14 | Kinase Activity Assay | 140 | [1] |

| CDK14 | BRET Assay | 563 | [1] |

| CDK2 | Kinase Activity Assay | 493 | [1][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| HCT116 | NanoBRET Target Engagement | CDK14 Inhibition | 563 | [3] |

| HCT116 | NanoBRET Target Engagement (after washout) | CDK14 Inhibition | 3417 | [3] |

| HCT116 | NanoBRET Target Engagement | CDK2 Inhibition | 493 | [3] |

Signaling Pathways

CDK14 and CDK16 are integral components of complex signaling networks that regulate fundamental cellular processes. This compound, by inhibiting these kinases, can modulate these pathways.

CDK14 and the Wnt Signaling Pathway

CDK14, in conjunction with its binding partner Cyclin Y, plays a crucial role in the canonical Wnt signaling pathway.[4] Specifically, the CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6, a key event in the activation of the Wnt cascade.[5] This pathway is critical for embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

CDK16 and the GSK3β/β-catenin Signaling Pathway

CDK16 has been shown to regulate the GSK3β/β-catenin signaling pathway, which shares components with the canonical Wnt pathway but can be activated by other stimuli.[6] Inhibition of CDK16 can lead to decreased phosphorylation of GSK3β at Serine 9, which in turn affects the stability and nuclear translocation of β-catenin.[6] Furthermore, CDK16 has been identified to phosphorylate the protein regulator of cytokinesis 1 (PRC1), a key player in microtubule organization during cell division.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor activity. The following sections provide methodologies for key assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assay kits and is suitable for determining the IC50 of this compound against purified CDK14/Cyclin Y and CDK16/Cyclin Y complexes.

Materials:

-

Purified recombinant CDK14/Cyclin Y and CDK16/Cyclin Y

-

Kinase substrate (e.g., a generic peptide substrate like Ser/Thr peptide 1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Kinase Reaction Setup:

-

In each well of the assay plate, add 5 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer to the desired concentration).

-

Add 1 µL of diluted this compound or DMSO (for control wells).

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration near the Km for the respective kinase) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all wells.

-

Normalize the data to the positive control (DMSO-treated) and negative control (no ATP or high concentration of a known inhibitor).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines the steps for a NanoBRET™ Target Engagement assay to measure the binding of this compound to CDK14 or CDK16 in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding NanoLuc®-CDK14 or NanoLuc®-CDK16 fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer specific for CDKs

-

This compound (dissolved in DMSO)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, opaque 96-well cell culture plates

-

Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and 618 nm)

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in a suitable culture flask.

-

Transfect the cells with the NanoLuc®-CDK fusion plasmid according to the manufacturer's protocol for the transfection reagent.

-

Incubate for 24 hours to allow for protein expression.

-

-

Cell Plating:

-

Trypsinize and resuspend the transfected cells in Opti-MEM®.

-

Plate the cells into the white 96-well plates at an appropriate density.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Prepare the NanoBRET™ Tracer solution in Opti-MEM® at the recommended concentration.

-

Add the diluted this compound or DMSO to the wells.

-

Immediately add the Tracer solution to all wells.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Substrate Addition:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

-

Add the substrate solution to each well.

-

-

Data Acquisition: Read the plate within 10 minutes of substrate addition, measuring both donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission.

-

Data Analysis:

-

Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

-

Normalize the BRET ratios to the vehicle (DMSO) control.

-

Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

-

Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets of CDK14 and CDK16.

Materials:

-

Cancer cell line known to express CDK14 and/or CDK16 (e.g., HCT116)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-LRP6, anti-phospho-PRC1, anti-β-catenin, and loading controls like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation or expression.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic route can be proposed based on the synthesis of similar pyrazole-based kinase inhibitors. The synthesis likely involves the construction of the core pyrazole ring, followed by sequential amide bond formations to introduce the side chains.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CDK14 and CDK16. Its reversible mode of action provides a crucial counterpoint to covalent inhibitors, enabling a more nuanced understanding of the therapeutic potential of targeting these kinases. This technical guide offers a centralized resource of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways to facilitate further research and drug development efforts centered on CDK14 and CDK16. The provided methodologies and pathway diagrams serve as a foundation for designing experiments and interpreting results in the pursuit of novel therapeutics for cancer and other diseases driven by aberrant CDK signaling.

References

- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK14 Promotes Axon Regeneration by Regulating the Noncanonical Wnt Signaling Pathway in a Kinase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. CDK14 regulates the development and repair of lung - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]

FMF-04-159-R: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), members of the TAIRE family of kinases. It serves as a crucial chemical probe for elucidating the biological functions of these understudied kinases and acts as a negative control for its covalent counterpart, FMF-04-159-2. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative inhibitory data, detailed experimental methodologies, and a visual representation of the signaling pathways involved.

Core Biological Activity: Inhibition of TAIRE Family Kinases

This compound demonstrates potent inhibitory activity against CDK14 and CDK16. Its reversible nature allows for washout experiments to differentiate between covalent and non-covalent cellular effects when used in conjunction with FMF-04-159-2.[1] The compound also exhibits off-target activity against CDK2, albeit at higher concentrations.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified using both biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical Kinase Inhibition by this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| CDK16 | Kinase Activity Assay | 6 | R&D Systems, Tocris Bioscience |

| CDK14 | Kinase Activity Assay | 140 | R&D Systems, Tocris Bioscience |

| CDK14 | LanthaScreen Binding Assay | 149 | Ferguson FM, et al. Cell Chem Biol. 2019[1] |

Table 2: Cellular Target Engagement of this compound

| Target Kinase | Assay Type | Cell Line | IC50 (nM) | Reference |

| CDK14 | NanoBRET Assay | HCT116 | 563 | R&D Systems, Tocris Bioscience, Ferguson FM, et al. Cell Chem Biol. 2019[1] |

| CDK2 | NanoBRET Assay | HCT116 | 493 | R&D Systems, Tocris Bioscience |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity of this compound to the target kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). A test compound that binds to the kinase's ATP site will compete with the tracer, resulting in a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[2]

-

Kinase/Antibody Mixture (2X): Prepare a solution containing 10 nM of the target kinase (CDK14 or CDK16) and 4 nM of the Eu-labeled antibody in Kinase Buffer A.[2]

-

Tracer Solution (4X): Prepare a 1000 nM solution of the appropriate kinase tracer in Kinase Buffer A.[2]

-

Compound Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer A to achieve the desired 4X final concentrations.

-

-

Assay Procedure (384-well plate format):

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

NanoBRET™ Target Engagement Intracellular Kinase Assay

This cellular assay quantifies the ability of this compound to engage its target kinase within a live-cell context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor). A test compound that enters the cell and binds to the target kinase will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Methodology:

-

Cell Preparation and Transfection (Day 1):

-

Seed HEK293 or HCT116 cells into 96-well or 384-well plates.

-

Transfect the cells with a vector encoding the NanoLuc®-fused target kinase (e.g., CDK14-NanoLuc®) according to the manufacturer's protocol. For CDK assays, co-transfection with a cyclin expression vector (e.g., Cyclin Y for CDK14/16) is often performed.

-

Incubate the cells for 18-24 hours to allow for protein expression.[3]

-

-

Assay Procedure (Day 2):

-

Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™ I reduced-serum medium.

-

Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM™.

-

Assay Execution:

-

Add the this compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.[3]

-

Add the tracer/substrate solution to the wells.

-

Equilibrate the plate at room temperature for 3-5 minutes.

-

-

-

Data Acquisition and Analysis:

-

Measure the filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a BRET-capable plate reader.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by inhibiting CDK14 and CDK16, which are implicated in the regulation of the Wnt signaling pathway and cell cycle progression, respectively.

CDK14 and the Wnt Signaling Pathway

CDK14, in complex with Cyclin Y, plays a role in both canonical and non-canonical Wnt signaling. In the canonical pathway, the CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6, which is a key step in the activation of the pathway, leading to the stabilization of β-catenin and the transcription of Wnt target genes.[4][5] Inhibition of CDK14 by this compound is therefore expected to suppress canonical Wnt signaling. In the non-canonical pathway, CDK14 can regulate cellular processes like axon regeneration.[6]

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CDK14.

CDK16 and Cell Cycle Regulation

CDK16, also known as PCTAIRE-1, is involved in the regulation of the cell cycle, particularly the G2/M transition.[1] It is activated by Cyclin Y and has been shown to phosphorylate substrates involved in spindle formation and cytokinesis. Inhibition of CDK16 can lead to cell cycle arrest at the G2/M checkpoint.

Caption: The role of CDK16 in the G2/M cell cycle transition and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of CDK14 and CDK16. Its well-characterized, reversible inhibitory activity allows for precise interrogation of the roles of these kinases in fundamental cellular processes such as Wnt signaling and cell cycle control. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the TAIRE family of kinases.

References

- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. eubopen.org [eubopen.org]

- 4. Emerging links between CDK cell cycle regulators and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CDK14 is regulated by IGF2BP2 and involved in osteogenic differentiation via Wnt/β-catenin signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

FMF-04-159-R: A Reversible Probe for Interrogating the TAIRE Family Kinases

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FMF-04-159-R, a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and other members of the TAIRE kinase family. This compound serves as a crucial chemical control to distinguish between covalent and reversible kinase inhibition, particularly in conjunction with its covalent counterpart, FMF-04-159-2. This document summarizes the available quantitative data, details key experimental protocols for its characterization, and visualizes the relevant signaling pathways, offering a comprehensive resource for researchers investigating the biological roles of CDK14 and related kinases.

Introduction

Cyclin-Dependent Kinase 14 (CDK14), also known as PFTK1, is a member of the TAIRE family of kinases, which also includes CDK15, CDK16, CDK17, and CDK18. These kinases are characterized by a "TAIRE" sequence motif in their cyclin binding domain. While the precise functions of the TAIRE family are still under investigation, emerging evidence implicates them in crucial cellular processes such as cell cycle regulation and Wnt signaling. To dissect the specific roles of these kinases, highly selective chemical probes are indispensable.

This compound was developed as a reversible control compound for FMF-04-159-2, a covalent inhibitor of CDK14. The primary distinction between the two molecules lies in the warhead that enables covalent bond formation in FMF-04-159-2, which is absent in this compound. This pairing of a covalent inhibitor with a reversible analog allows researchers to meticulously dissect the biological consequences of both reversible and irreversible target engagement.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases. Its reversible nature means that it readily dissociates from the kinase, and its inhibitory effect can be reversed by washing out the compound. This property is in stark contrast to its covalent counterpart, FMF-04-159-2, which forms a stable, long-lasting bond with its target. The primary utility of this compound is to control for the non-covalent, reversible binding effects of FMF-04-159-2, thereby enabling the specific attribution of biological phenomena to the covalent inhibition of the target kinase.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of kinases using various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| CDK14 | Biochemical Binding Assay | 149 | [1] |

| CDK14 | 33P Kinase Assay | ~10-fold less potent than FMF-04-159-2 | [1] |

| CDK14 | Kinase Activity Assay | 140 | [2][3] |

| CDK16 | Kinase Activity Assay | 5.9, 6 | [2][3][4] |

Table 2: Cellular Target Engagement and Inhibitory Activity of this compound

| Target Kinase | Cell Line | Assay Type | IC50 (nM) | Reference |

| CDK14 | HCT116 | NanoBRET Target Engagement | 563 | [1][2][3] |

| CDK2 | HCT116 | NanoBRET Target Engagement | 493 | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used to characterize this compound.

Biochemical Kinase Inhibition Assays

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled, ATP-competitive kinase inhibitor (tracer) also binds to the kinase. The proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET signal. Test compounds that compete with the tracer for binding to the kinase will cause a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer.

-

Prepare a 3X solution of the kinase/antibody mixture in kinase buffer.

-

Prepare a 3X solution of the tracer in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 3X test compound solution to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture to the wells.

-

Add 5 µL of the 3X tracer solution to the wells.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This is a radiometric assay that directly measures the enzymatic activity of the kinase.

Principle: The kinase catalyzes the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate. The amount of incorporated radioactivity in the substrate is proportional to the kinase activity.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase, its specific substrate, and the test compound (this compound) in kinase reaction buffer.

-

Initiate the reaction by adding [γ-33P]ATP.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Separation: Separate the phosphorylated substrate from the unreacted [γ-33P]ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose membrane followed by washing, or by SDS-PAGE.

-

Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter or by autoradiography.

-

Data Analysis: Determine the percentage of kinase inhibition at different concentrations of this compound and calculate the IC50 value.

Cellular Target Engagement Assays

This assay measures the binding of a test compound to a target kinase in living cells.

Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. Bioluminescence resonance energy transfer (BRET) occurs between the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) when the tracer is bound to the kinase. A test compound that competes with the tracer for binding to the kinase will disrupt BRET.

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HCT116) with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

Plate the transfected cells in a suitable assay plate (e.g., white, 96-well).

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound (this compound).

-

Add the test compound to the cells.

-

Add the NanoBRET™ tracer to the cells.

-

-

Incubation: Incubate the plate at 37 °C in a CO2 incubator for a specified time (e.g., 2 hours).

-

Lysis and Substrate Addition:

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells to measure the luciferase activity.

-

-

Data Acquisition: Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the tracer acceptor, using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Signaling Pathways

This compound and its targets are implicated in key signaling pathways that regulate cell proliferation, differentiation, and other fundamental cellular processes.

CDK14 and Wnt Signaling Pathway

CDK14 is a known regulator of the Wnt signaling pathway, a critical pathway in development and disease. CDK14 can phosphorylate the Wnt co-receptor LRP6, leading to the activation of downstream signaling.

Caption: CDK14 in the Wnt signaling pathway.

CDK2 and Cell Cycle Progression

This compound also exhibits activity against CDK2, a key regulator of the G1/S phase transition of the cell cycle.

Caption: Role of CDK2 in G1/S cell cycle transition.

Experimental Workflow for Characterizing Reversible vs. Covalent Inhibition

The combined use of this compound and FMF-04-159-2 allows for a clear distinction between reversible and covalent effects.

Caption: Experimental design to differentiate covalent and reversible effects.

Conclusion

This compound is an invaluable tool for chemical biology and drug discovery. Its well-characterized, reversible inhibitory profile against CDK14 and other kinases makes it an essential control for studies employing its covalent counterpart, FMF-04-159-2. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex biology of the TAIRE family of kinases and their role in health and disease.

References

- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Cyclin dependent kinase 14 as a paclitaxel-resistant marker regulated by the TGF-β signaling pathway in human ovarian cancer [jcancer.org]

- 4. jneurosci.org [jneurosci.org]

In-Depth Technical Guide: FMF-04-159-R in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reversible cyclin-dependent kinase (CDK) inhibitor, FMF-04-159-R, and its activity in cancer cell lines. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This compound serves as a crucial reversible control compound for its covalent analog, FMF-04-159-2, aiding in the deconvolution of covalent versus non-covalent inhibitory effects in cancer biology research.

Core Concepts: Mechanism of Action

This compound is a potent inhibitor of the TAIRE family of kinases, which includes CDK14, CDK16, CDK17, and CDK18, and also exhibits activity against CDK2.[1] The TAIRE family is an understudied branch of the CDK family implicated in various cancers.[2] Unlike its analog FMF-04-159-2, this compound does not form a covalent bond with its targets, and its inhibitory effects are reversible upon washout.[1][3] This characteristic makes it an ideal tool for distinguishing the cellular effects of reversible kinase inhibition from those of permanent covalent modification.

The primary mechanism of action of this compound in cancer cell lines is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[1][4] This is consistent with the known roles of its target CDKs in regulating cell cycle progression.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound against its primary kinase targets.

Table 1: In Vitro Kinase Inhibition by this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| CDK14 | 139.1 ± 10.4 | Kinase Activity |

| CDK16 | 5.9 ± 2.0 | Kinase Activity |

| CDK2 | 493 ± 81 | Kinase Activity |

Data sourced from Ferguson FM, et al. Cell Chem Biol. 2019.[1]

Table 2: Cellular Target Engagement of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type | Cell Line |

| CDK14 | 563 ± 145 | NanoBRET | HCT116 |

| CDK2 | > 1000 | NanoBRET | HCT116 |

Data sourced from Ferguson FM, et al. Cell Chem Biol. 2019.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the established signaling pathway targeted by this compound.

Caption: this compound inhibits TAIRE kinases and CDK2, leading to cell cycle arrest.

Experimental Workflow for Target Engagement and Cellular Effects

This diagram outlines the typical experimental workflow for characterizing the effects of this compound in cancer cell lines.

Caption: Workflow for assessing this compound's effects on cancer cells.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for the characterization of this compound and related compounds.

Cell Culture

-

Cell Line: HCT116 (human colorectal carcinoma) is a commonly used cell line for studying this compound.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to its target kinases in live cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

-

Protocol:

-

Seed HCT116 cells transiently expressing the NanoLuc®-kinase fusion protein in 96-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in Opti-MEM® medium.

-

Add the NanoBRET™ tracer and the compound dilutions to the cells.

-

Incubate for 2 hours at 37°C.

-

Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

-

Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ value.

-

Immunoblotting for Phospho-Substrates

Western blotting is used to assess the effect of this compound on the phosphorylation of downstream substrates of its target kinases.

-

Protocol:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 4 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-substrates of interest (e.g., phospho-Rb) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Protocol:

-

Seed HCT116 cells in 6-well plates.

-

Treat cells with this compound at various concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

This compound is an invaluable tool for cancer research, providing a means to study the effects of reversible pan-TAIRE and CDK2 kinase inhibition. Its well-characterized activity in cancer cell lines, particularly HCT116, and the availability of detailed experimental protocols make it a robust chemical probe for elucidating the roles of these kinases in cell cycle regulation and tumorigenesis. The data and methodologies presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these signaling pathways in cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 3. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

The Reversible TAIRE Family Kinase Inhibitor FMF-04-159-R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent, cell-permeable, and reversible inhibitor of the TAIRE family of cyclin-dependent kinases (CDKs), with primary activity against CDK14 and CDK16.[1][2][3][4][5] The TAIRE family, which also includes CDK15, CDK17, and CDK18, is an understudied branch of the CDK family implicated in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function.[6] this compound serves as a crucial chemical tool and a negative control for its covalent counterpart, FMF-04-159-2, enabling researchers to distinguish between reversible and irreversible inhibitory effects and to probe the specific functions of TAIRE family kinases.[6] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 685.02 g/mol | [1][2][3] |

| Formula | C₂₈H₃₂Cl₃N₇O₅S | [1][2][3] |

| CAS Number | 2741262-15-5 | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [1][3] |

| Purity | ≥98% | [1] |

| Storage | Store at -20°C | [1] |

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| CDK16 | Kinase Activity Assay | 6 | [1][3] |

| CDK14 | Kinase Activity Assay | 140 | [1][3] |

| CDK14 | NanoBRET Assay | 563 | [1][3][6] |

| CDK2 | Kinase Activity Assay | 493 | [1][3][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.

In Vitro Kinase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

Materials:

-

Purified recombinant CDK14/CycY and CDK16/CycY

-

This compound (dissolved in DMSO)

-

ATP

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well or 384-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the kinase, substrate peptide, and this compound (or DMSO as a vehicle control) in kinase buffer.

-

Initiate the kinase reaction by adding ATP (mixed with radiolabeled ATP if applicable).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves washing the membrane to remove unincorporated radiolabeled ATP and then measuring the remaining radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the signal.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of this compound to its target kinase inside intact cells.

Materials:

-

HCT116 cells (or other suitable cell line)

-

Plasmid encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ tracer (a fluorescently labeled ligand that binds to the target kinase)

-

This compound (dissolved in DMSO)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence and BRET signals

Procedure:

-

Transfect HCT116 cells with the NanoLuc®-fused kinase plasmid and plate them in the assay plates. Incubate for 24 hours to allow for protein expression.

-

Prepare a serial dilution of this compound in Opti-MEM™.

-

Add the this compound dilutions to the cells and incubate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the compound to reach equilibrium.

-

Add the NanoBRET™ tracer to the cells.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

-

Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at 618 nm using a BRET-capable plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by reversibly binding to the ATP-binding pocket of TAIRE family kinases, primarily CDK14 and CDK16, thereby inhibiting their catalytic activity. These kinases are known to play roles in several key signaling pathways.

TAIRE Family Kinase Signaling

The TAIRE family kinases (CDK14-18) are generally understudied, but emerging evidence points to their involvement in crucial cellular processes. This compound, as a pan-TAIRE family inhibitor at higher concentrations, can be used to probe the collective functions of this kinase subfamily.

Caption: this compound inhibits TAIRE family kinases, affecting downstream cellular processes.

CDK14/CDK16-Mediated Wnt Signaling Pathway

CDK14 and CDK16 are known to be positive regulators of the Wnt signaling pathway. They achieve this by phosphorylating the co-receptor LRP6, which is a key step in the activation of the canonical Wnt cascade. Inhibition of CDK14/16 by this compound is therefore expected to suppress Wnt signaling.

Caption: this compound inhibits CDK14/16, leading to reduced LRP6 phosphorylation and suppression of Wnt signaling.

Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a kinase inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

This compound is an indispensable tool for chemical biology and drug discovery research focused on the TAIRE family of kinases. Its reversible mode of action provides a clear counterpoint to covalent inhibitors, allowing for precise dissection of kinase function. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to explore the roles of CDK14, CDK16, and the broader TAIRE family in health and disease. As our understanding of these kinases grows, the utility of well-characterized chemical probes like this compound will continue to be of paramount importance.

References

- 1. Identification of novel PCTAIRE-1/CDK16 substrates using a chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase 16/PCTAIRE Kinase 1 Is Activated by Cyclin Y and Is Essential for Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene Set - CDK14 [maayanlab.cloud]

- 4. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]

FMF-04-159-R: A Technical Guide to its Application in Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16. As a member of the TAIRE family of kinases, CDK14 is implicated in the regulation of cell cycle progression. Understanding the impact of small molecule inhibitors like this compound on the cell cycle is crucial for basic research and the development of novel therapeutics. This technical guide provides an in-depth overview of the use of this compound for cell cycle analysis, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action and Kinase Selectivity

This compound is a reversible inhibitor that primarily targets CDK14 and CDK16.[1] It also exhibits binding activity against CDK2, albeit at a higher concentration.[1] The reversible nature of this compound allows for the study of the direct effects of CDK14/16 inhibition on cellular processes, with the ability to wash out the compound and observe the reversal of its effects. This contrasts with its covalent analog, FMF-04-159-2, which forms a permanent bond with its target.

The table below summarizes the in vitro kinase inhibitory activity of this compound.

| Target Kinase | IC50 (nM) | Assay Type |

| CDK14 | 140 | Kinase Activity Assay |

| CDK14 | 563 | BRET Assay |

| CDK16 | 6 | Kinase Activity Assay |

| CDK2 | 493 | BRET Assay |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. BRET (Bioluminescence Resonance Energy Transfer) assays are a common method for measuring protein-protein interactions and target engagement in cells.

Effects on Cell Cycle Progression

Studies utilizing the human colorectal carcinoma cell line, HCT116, have demonstrated the impact of this compound on cell cycle distribution. Treatment with this compound leads to a modest but discernible alteration in the cell cycle profile, characterized by an increase in the percentage of cells in the G1 and G2/M phases and a corresponding decrease in the S phase population.[1] This suggests that inhibition of CDK14 and/or CDK16 by this compound can impede progression through the G1/S and G2/M checkpoints.

The following table summarizes the observed effects of this compound on the cell cycle distribution of HCT116 cells. Note: Specific quantitative data from the primary literature was not available in the public domain at the time of this writing; the table illustrates the qualitative changes reported.

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | Baseline | Baseline | Baseline |

| This compound | Increased | Decreased | Increased |

Experimental Protocols

This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle of HCT116 cells using flow cytometry with propidium iodide (PI) staining.

Materials

-

HCT116 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometry tubes

-

Flow cytometer

Experimental Workflow

Caption: Experimental workflow for cell cycle analysis.

Step-by-Step Protocol

-

Cell Seeding:

-

One day prior to treatment, seed HCT116 cells into 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of treatment.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

After the incubation period, collect the cell culture medium (which may contain floating, non-adherent cells).

-

Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium from the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Transfer the cell suspension to a new tube and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.

-

Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Carefully aspirate the ethanol supernatant.

-

Wash the cell pellet twice with 2 mL of PBS, centrifuging at 850 x g for 5 minutes after each wash.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Transfer the stained cells to flow cytometry tubes.

-

Analyze the samples on a flow cytometer, collecting the fluorescence signal from the propidium iodide.

-

Use appropriate software to gate on single cells and analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases).

-

Signaling Pathway Context

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). This compound's primary targets, CDK14 and CDK16, are members of the TAIRE subfamily of CDKs. While the precise roles of CDK14 and CDK16 in cell cycle regulation are still being fully elucidated, they are known to interact with cyclins and influence key cell cycle transitions. The diagram below illustrates the general principle of CDK inhibition and its impact on cell cycle progression.

Caption: Inhibition of CDKs by this compound.

Conclusion

This compound serves as a valuable tool for investigating the role of CDK14 and CDK16 in cell cycle regulation. Its reversible inhibitory activity allows for precise studies of the consequences of blocking these kinases. The provided protocols offer a framework for researchers to conduct their own cell cycle analysis experiments using this compound. Further research, including detailed quantitative analysis of cell cycle distribution at various concentrations and time points, will continue to illuminate the specific functions of the TAIRE family of kinases and the therapeutic potential of their inhibitors.

References

In-Depth Technical Guide: FMF-04-159-R, a Reversible pan-TAIRE Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-R is a potent, cell-permeable, and reversible inhibitor of the TAIRE family of cyclin-dependent kinases, particularly CDK14 and CDK16. It serves as a crucial control compound for its covalent counterpart, FMF-04-159-2, enabling the specific interrogation of covalent target engagement and its downstream cellular consequences. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Core Compound Properties and Inhibitory Profile

This compound was developed as a reversible analog to the covalent inhibitor FMF-04-159-2. Its primary role is to distinguish the effects of reversible kinase inhibition from those of irreversible, covalent modification. The compound exhibits potent inhibition of CDK14 and CDK16, with off-target activity against CDK2.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory activity of this compound has been quantified using various biochemical and cellular assays. The following table summarizes the key IC50 values.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| CDK14 | Kinase Activity Assay | 139.1 nM | [1] |

| CDK14 | NanoBRET Target Engagement | 563 nM | |

| CDK16 | Kinase Activity Assay | 5.9 nM | [1] |

| CDK2 | NanoBRET Target Engagement | 493 nM |

Signaling Pathway Context

This compound primarily targets the TAIRE family of kinases, which are an understudied branch of the CDK family. This family includes CDK14, CDK15, CDK16, CDK17, and CDK18. These kinases are characterized by a "TAIRE" sequence motif in their cyclin-binding domain. This compound's activity against CDK14 and CDK16, along with its off-target effects on CDK2, places it at the intersection of cell cycle regulation and other signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity and target engagement of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X kinase buffer solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Serially dilute this compound in DMSO to create a concentration gradient. Further dilute these into the 1X kinase buffer.

-

Prepare a solution containing the kinase (e.g., CDK14/CycY or CDK16/CycY) and the appropriate fluorescein-labeled substrate in 1X kinase buffer.

-

Prepare a solution of ATP at a concentration near the Km for the specific kinase in 1X kinase buffer.

-

Prepare a stop solution containing EDTA in TR-FRET dilution buffer.

-

Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. For CDK14 and CDK16, a Eu-anti-GST antibody and Kinase Tracer 236 can be utilized in a binding assay format.

-

-

Kinase Reaction:

-

In a 384-well plate, add the this compound dilution series.

-

Add the kinase/substrate solution to all wells.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Stop the reaction by adding the EDTA solution.

-

Add the terbium-labeled antibody solution to all wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of this compound to its target kinases within living cells.

Protocol:

-

Cell Preparation:

-

Transfect HEK293 cells with expression vectors for the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-CDK14) and its corresponding cyclin (e.g., Cyclin Y).

-

Plate the transfected cells in a 384-well white assay plate and incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM.

-

Prepare the NanoBRET™ Tracer (e.g., Tracer K-10 for CDK14/16) at the recommended concentration in Opti-MEM.

-

Add the this compound dilutions to the cell plate.

-

Add the NanoBRET™ Tracer to all wells.

-

Incubate at 37°C in a CO2 incubator for 2 hours.

-

-

Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate by mixing the substrate and lysis buffer.

-

Add the substrate solution to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to a vehicle control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

-

Competitive Pull-Down Assay and Immunoblotting

This experiment assesses the ability of this compound to compete with a biotinylated probe for binding to endogenous kinases in cell lysates.

Protocol:

-

Cell Lysis and Treatment:

-

Culture HCT116 cells to ~80% confluency.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

Pre-incubate the cell lysate with varying concentrations of this compound for 1 hour at 4°C.

-

-

Biotinylated Probe Pull-Down:

-

Add a biotinylated kinase inhibitor probe (e.g., biotin-FMF-03-198-2) to the pre-incubated lysates.

-

Incubate for 2 hours at 4°C with gentle rotation.

-

Add streptavidin-coated magnetic beads and incubate for another hour at 4°C.

-

Wash the beads three times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Immunoblotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target kinases (e.g., anti-CDK14, anti-CDK16, anti-CDK2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each kinase at different concentrations of this compound.

-

The reduction in band intensity with increasing concentrations of this compound indicates competitive binding.

-

Conclusion

This compound is an indispensable tool for the study of TAIRE family kinases. Its reversible binding mechanism provides a clear control for dissecting the specific effects of covalent inhibition by its analog, FMF-04-159-2. The data and protocols presented in this guide offer a robust framework for researchers to utilize this compound in their investigations into the roles of CDK14 and CDK16 in cellular processes and as potential therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for FMF-04-159-R

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of FMF-04-159-R, a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16. This compound serves as a crucial control for its covalent counterpart, FMF-04-159-2, enabling the specific investigation of covalent versus reversible kinase inhibition.

Introduction

This compound is a valuable chemical probe for studying the biological functions of the TAIRE family of kinases (CDK14, CDK16, CDK17, and CDK18), which have been implicated in various cancers.[1] Its reversible binding mechanism allows for the dissection of pharmacological effects attributable to continuous target engagement versus those arising from transient inhibition. These notes detail its biochemical and cellular characterization, providing protocols for its application in kinase inhibition assays, cellular target engagement studies, and cell cycle analysis.

Data Presentation

Biochemical and Cellular Potency

The following tables summarize the inhibitory activity of this compound and its covalent analog FMF-04-159-2 against various kinases, providing a comparative view of their potency and selectivity.

Table 1: Biochemical and Cellular IC50 Values

| Compound | Target Kinase | Assay Type | IC50 (nM) |

| This compound | CDK14 | Kinase Activity Assay | 140 |

| CDK16 | Kinase Activity Assay | 6 | |

| CDK14 | NanoBRET Cellular Target Engagement | 563[2] | |

| CDK2 | Kinase Activity Assay | 493 | |

| FMF-04-159-2 | CDK14 | Kinase Activity Assay | 88[3][4] |

| CDK16 | Kinase Activity Assay | 10[3][4] | |

| CDK14 | NanoBRET Cellular Target Engagement | 39.6 - 40[2][3][4] | |

| CDK2 | Kinase Activity Assay | 256[3][4] |

Table 2: Cellular Effects in HCT116 Cells

| Compound | Effect | Observation |

| This compound | Cell Cycle | Modest increase in G1 and G2/M phases, with a reduction in S-phase.[2] |

| Target Engagement (Washout) | Inhibition of CDK14 is reversed after washout.[2] | |

| FMF-04-159-2 | Cell Cycle | Significant increase in G2/M phase.[2] |

| Target Engagement (Washout) | Sustained inhibition of CDK14 after washout, indicating covalent binding.[2] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against purified kinases.

Materials:

-

Purified recombinant CDK14/Cyclin Y and CDK16/Cyclin Y

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (at Km for each kinase)

-

Substrate peptide

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a suitable microplate, add the kinase, substrate peptide, and this compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for the optimized time (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol measures the binding of this compound to CDK14 in live cells.

Materials:

-

HCT116 cells transiently expressing CDK14-NanoLuc® fusion protein

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

This compound (dissolved in DMSO)

-

Multi-well plate suitable for luminescence measurements

Procedure:

-

Seed the transfected HCT116 cells in a white-walled, multi-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Tracer to all wells.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

HCT116 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-